EGFR/c-Met-IN-2

Description

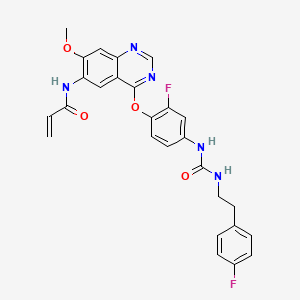

Structure

3D Structure

Properties

Molecular Formula |

C27H23F2N5O4 |

|---|---|

Molecular Weight |

519.5 g/mol |

IUPAC Name |

N-[4-[2-fluoro-4-[2-(4-fluorophenyl)ethylcarbamoylamino]phenoxy]-7-methoxyquinazolin-6-yl]prop-2-enamide |

InChI |

InChI=1S/C27H23F2N5O4/c1-3-25(35)34-22-13-19-21(14-24(22)37-2)31-15-32-26(19)38-23-9-8-18(12-20(23)29)33-27(36)30-11-10-16-4-6-17(28)7-5-16/h3-9,12-15H,1,10-11H2,2H3,(H,34,35)(H2,30,33,36) |

InChI Key |

FEGLHMBACWFPJE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2OC3=C(C=C(C=C3)NC(=O)NCCC4=CC=C(C=C4)F)F)NC(=O)C=C |

Origin of Product |

United States |

Mechanistic Dissection of Egfr/c Met in 2 Action

Direct Enzymatic Inhibition of EGFR and c-Met Kinase Activity

EGFR/c-Met-IN-2 functions as a dual inhibitor, directly targeting the kinase activity of both EGFR and c-Met. These receptors play crucial roles in cell proliferation, survival, and motility, and their dysregulation is a hallmark of many cancers. walshmedicalmedia.com Small-molecule tyrosine kinase inhibitors (TKIs) like this compound typically bind to the intracellular kinase domain of these receptors, competing with adenosine (B11128) triphosphate (ATP) and thereby preventing the autophosphorylation necessary for receptor activation. walshmedicalmedia.com

Specificity and Potency of Inhibition

The effectiveness of a dual inhibitor lies in its ability to potently inhibit both targets. Research into novel N-[4-(quinolin-4-yloxy)-phenyl]-biarylsulfonamide derivatives, a class to which this compound belongs, has demonstrated the capacity of these compounds to inhibit both c-Met and various forms of EGFR, including wild-type and activating mutants, in the nanomolar range in enzymatic assays. nih.gov This indicates a high degree of potency against both kinases. For instance, one such compound, identified as compound 10 in a study, was shown to act as a reversible, ATP-competitive inhibitor for both EGFR and c-Met. nih.gov The development of such potent dual inhibitors is a significant step, as previously, no such candidates had reached clinical trials. nih.gov

The specificity of these inhibitors is also a critical factor. Ideally, they should have minimal activity against other kinases to reduce off-target effects. Studies on quinoline-based inhibitors have shown that it is possible to develop compounds that inhibit both EGFR and c-Met in the submicromolar range without significantly affecting other kinases like the insulin (B600854) receptor (InsR). nih.govresearchgate.net

Table 1: Enzymatic Inhibition Data for a Representative Dual EGFR/c-Met Inhibitor (Compound 10)

| Target Kinase | IC₅₀ (nM) | Inhibition Mode |

|---|---|---|

| EGFR (wild-type) | Data in nanomolar range nih.gov | ATP-competitive, Reversible nih.gov |

| EGFR (activating mutant) | Data in nanomolar range nih.gov | Not specified |

| c-Met | Data in nanomolar range nih.gov | ATP-competitive, Reversible nih.gov |

| InsR | Not considerably inhibited nih.gov | Not applicable |

IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of the target kinase's activity.

Downstream Signal Transduction Modulation

The activation of EGFR and c-Met initiates a cascade of intracellular signaling events that drive cancer progression. By inhibiting these receptors, this compound effectively modulates these downstream pathways. The two primary signaling cascades affected are the PI3K/Akt/mTOR and the MAPK/ERK pathways. walshmedicalmedia.com

Impact on PI3K/Akt/mTOR Pathway Signaling

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism. Upon activation by EGFR and c-Met, this pathway is frequently overactive in cancer. Studies have demonstrated that dual inhibition of EGFR and c-Met leads to the downregulation of key components of this pathway. For example, treatment with dual inhibitors has been shown to reduce the phosphorylation of Akt (p-Akt), a central node in this pathway. plos.orgspandidos-publications.com By inhibiting Akt activation, this compound can effectively block the pro-survival signals that are essential for tumor cells. plos.org

Impact on MAPK/ERK Pathway Signaling

The MAPK/ERK pathway is another crucial signaling route that controls cell proliferation, differentiation, and survival. Similar to the PI3K/Akt pathway, it is activated by both EGFR and c-Met. Research has confirmed that dual inhibitors of these receptors can effectively suppress this pathway. walshmedicalmedia.com This is evidenced by a decrease in the phosphorylation of ERK (p-ERK), a key downstream effector of the MAPK pathway. walshmedicalmedia.comspandidos-publications.com The inhibition of ERK signaling contributes to the anti-proliferative effects of this compound.

Regulation of STAT Pathway Signaling

The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, are also downstream targets of EGFR and c-Met signaling. plos.org Activated STAT3 can promote tumor cell survival and proliferation. Studies have indicated that treatment with compounds that inhibit both EGFR and c-Met can lead to a reduction in the phosphorylation of STAT3 (p-STAT3). plos.org This suggests that this compound can also regulate this important oncogenic pathway.

Cellular Effects of this compound

The molecular inhibition of EGFR and c-Met and the subsequent modulation of downstream signaling pathways translate into tangible effects at the cellular level. Research on dual EGFR/c-Met inhibitors has demonstrated a range of anti-cancer activities in various cancer cell lines.

One of the primary cellular effects is the inhibition of cell viability and the induction of apoptosis (programmed cell death). nih.gov For instance, the quinoline-based dual inhibitor, compound 10, was found to effectively reduce the viability of non-small cell lung cancer (NSCLC) cell lines, including those with different EGFR or KRAS mutations. nih.gov Furthermore, it was shown to induce apoptosis in the HCC827 NSCLC cell line, an effect comparable to that of established reference compounds. nih.gov

Another significant cellular effect is the inhibition of cell motility and invasion, which are critical processes in cancer metastasis. nih.govspandidos-publications.com In a cell motility model using the DU145 prostate cancer cell line, a dual inhibitor demonstrated the ability to inhibit HGF-induced cell scattering at a low micromolar concentration. nih.gov Similarly, the quinazoline (B50416) derivative MJ-56, which also exhibits dual EGFR/c-Met inhibitory activity, was shown to inhibit the migration and invasion of HT29 human colorectal cancer cells. spandidos-publications.com This was associated with a reduction in the expression and activity of matrix metalloproteinases (MMPs), enzymes that are crucial for breaking down the extracellular matrix and facilitating cancer cell invasion. spandidos-publications.com

Table 2: Cellular Effects of a Representative Dual EGFR/c-Met Inhibitor (Compound 10) in NSCLC Cell Lines

| Cell Line | Genetic Background | Effect on Cell Viability | Apoptosis Induction |

|---|---|---|---|

| A549 | KRAS mutation | Effectively inhibited nih.gov | Not specified |

| H1975 | EGFR T790M mutation | Effectively inhibited nih.gov | Not specified |

| HCC827 | EGFR exon 19 deletion | Effectively inhibited nih.gov | Induced, comparable to reference compounds nih.gov |

| H1993 | c-Met amplification | Effectively inhibited nih.gov | Not specified |

This table summarizes the observed effects of a representative dual inhibitor on the viability and apoptosis of various non-small cell lung cancer (NSCLC) cell lines with different genetic characteristics.

Cell Cycle Arrest, Specifically G2/M Phase

A key mechanism behind the anti-tumor activity of this compound is its ability to halt the progression of the cell cycle. nih.govmedchemexpress.eu Cell cycle analysis has demonstrated that the compound's anti-proliferative effects are directly linked to its capacity to induce cell cycle arrest specifically at the G2/M checkpoint. nih.govmdpi.com By blocking cancer cells from transitioning from the G2 phase to the M (mitosis) phase, this compound effectively prevents cell division, thereby inhibiting tumor growth. genecards.org This G2/M arrest is a common outcome for inhibitors that interfere with critical signaling pathways, like EGFR and c-Met, which regulate cell cycle proteins.

Inhibition of Cell Proliferation

This compound (H-22) demonstrates potent, direct inhibitory action against the kinase activity of both EGFR and c-Met. nih.gov This dual inhibition is crucial for its anti-proliferative effects. The compound has shown inhibitory functions against wild-type EGFR (EGFRWT), the drug-resistant EGFRL858R/T790M mutant, and c-Met kinase. nih.govmdpi.com In vitro studies have quantified this inhibitory activity, showcasing its potency.

| Target Kinase | IC₅₀ (nM) |

|---|---|

| EGFRWT | 64.8 |

| c-Met | 137.4 |

| EGFRL858R/T790M | 305.4 |

This table presents the half-maximal inhibitory concentration (IC₅₀) of this compound against key kinases, indicating the concentration required to inhibit 50% of the kinase activity. Data sourced from a 2023 study on novel quinazoline derivatives. nih.govmdpi.com

This targeted kinase inhibition translates into broad anti-proliferative activity against various cancer cells. H-22 was tested against five different cancer cell lines and exhibited an anti-proliferative efficacy comparable to the established drug Afatinib. nih.gov

| Cell Lines | Activity | IC₅₀ (μM) |

|---|---|---|

| Five Cancer Cell Lines | Anti-proliferative | 2.27 - 3.35 |

This table summarizes the anti-proliferative activity of this compound across five cancer cell lines. Data sourced from a 2023 study. nih.govmdpi.com

Induction of Apoptosis

In addition to halting cell division, this compound actively induces programmed cell death, or apoptosis, in cancer cells. nih.gov Functional assays have confirmed this apoptotic activity, and in vivo data from xenograft models further demonstrated that H-22 can effectively induce apoptosis, leading to the inhibition of tumor growth. nih.govmdpi.com The disruption of the EGFR and c-Met signaling pathways, which are critical for cell survival signals, is the underlying driver of this pro-apoptotic effect.

Suppression of Cell Migration and Invasion

The EGFR and c-Met signaling pathways are fundamentally involved in processes that lead to metastasis, including the promotion of cell migration and invasion. researchgate.net Inhibition of these pathways is a recognized strategy for reducing the metastatic potential of cancer cells. While functional experiments for this compound (H-22) have focused on cell cycle and apoptosis, its dual-target nature suggests a strong potential to suppress these metastatic processes. nih.gov However, specific research data detailing the direct effects of H-22 on cancer cell migration and invasion have not been described in the reviewed literature.

Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival, and it is heavily influenced by growth factor signaling. The c-Met pathway, in particular, is a known contributor to tumor angiogenesis. By inhibiting c-Met, this compound is positioned to interfere with these signals and modulate angiogenesis. Despite this, specific experimental studies confirming the direct impact of compound H-22 on angiogenesis have not been detailed in the cited scientific articles.

Pathophysiological Context: Egfr and C Met in Cancer Biology

Functional Roles of EGFR and c-Met in Normal and Malignant Cellular Processes

In normal physiological conditions, both EGFR and c-Met are integral to processes such as cell proliferation, survival, migration, and differentiation. nih.gov They are key components of signaling pathways that respond to extracellular cues, thereby maintaining tissue homeostasis.

However, in malignant cells, these receptors are often hijacked to drive tumorigenesis. Dysregulation of EGFR and c-Met signaling can lead to uncontrolled cell growth, evasion of apoptosis, enhanced invasion and metastasis, and angiogenesis. nih.gov The aberrant activation of these pathways contributes to the aggressive phenotype of many cancers, making them crucial targets for therapeutic intervention.

Aberrant Activation Mechanisms in Malignancy

The oncogenic potential of EGFR and c-Met is frequently unleashed through various genetic and molecular alterations that lead to their constitutive activation.

Gene Amplification and Overexpression of c-Met

Amplification of the MET gene, leading to overexpression of the c-Met protein, is a common mechanism of aberrant activation in several cancers. mdpi.commdpi.com This genetic alteration results in an increased number of c-Met receptors on the cell surface, which can lead to ligand-independent activation and sustained downstream signaling. mdpi.com MET amplification has been observed in non-small cell lung cancer (NSCLC), gastric cancer, colorectal cancer, and glioblastoma, often correlating with a more aggressive disease and poor prognosis. mdpi.comnih.govnih.gov

In colorectal cancer, for instance, c-Met gene amplification is more frequently observed in advanced-stage tumors and liver metastases, suggesting its role in tumor progression and metastatic spread. nih.gov Similarly, in NSCLC, MET amplification is found in a subset of patients and is also a known mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs). mdpi.comdovepress.com

Activating Mutations of EGFR (e.g., kinase domain mutations)

Somatic mutations within the tyrosine kinase domain of the EGFR gene are another critical mechanism of aberrant activation, particularly in NSCLC. nih.govresearchgate.net These "activating mutations," most commonly deletions in exon 19 and the L858R point mutation in exon 21, lead to constitutive, ligand-independent activation of the receptor's kinase activity. nih.govresearchgate.netresearchgate.net This results in the persistent stimulation of downstream signaling pathways that drive cell proliferation and survival. researchgate.net

Tumors harboring these activating EGFR mutations often exhibit a strong dependence on EGFR signaling for their growth and survival, a phenomenon known as "oncogene addiction." This dependency makes them particularly sensitive to targeted therapies with EGFR TKIs. nih.govaacrjournals.org However, the development of secondary mutations, such as the T790M "gatekeeper" mutation, can lead to acquired resistance to these inhibitors. nih.govresearchgate.net

Interplay and Cross-talk between EGFR and c-Met Signaling Pathways

The signaling pathways downstream of EGFR and c-Met are not independent but are intricately connected through a complex network of cross-talk. nih.govnih.gov Both receptors can activate common downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation, survival, and motility. researchgate.net

This interplay can occur through several mechanisms:

Receptor Transactivation: EGFR can transactivate c-Met, and vice versa, leading to a synergistic activation of downstream signaling. nih.govaacrjournals.org For example, in some cancer cells, EGFR activation can lead to the upregulation of hepatocyte growth factor (HGF), the ligand for c-Met, creating a positive feedback loop. aacrjournals.org

Shared Signaling Nodes: Both pathways converge on common downstream effectors, meaning that the activation of one can compensate for the inhibition of the other. nih.govnih.gov This redundancy is a significant challenge in targeted therapy, as blocking one pathway may lead to the compensatory activation of the other, resulting in drug resistance. nih.gov

Physical Interaction: In some tumor cells, EGFR and c-Met can form heterodimers, leading to enhanced and prolonged signaling. nih.govaacrjournals.org

This intricate cross-talk underscores the rationale for dual inhibition of both EGFR and c-Met as a therapeutic strategy to overcome resistance and achieve a more durable anti-tumor response. nih.govresearchgate.net

Co-expression and Co-alteration Patterns in Various Tumor Types

The co-expression and co-alteration of EGFR and c-Met are frequently observed across a range of human cancers, highlighting their synergistic role in tumorigenesis.

| Tumor Type | EGFR Alterations/Expression | c-Met Alterations/Expression | Clinical Significance of Co-expression |

| Non-Small Cell Lung Cancer (NSCLC) | Activating mutations (10-35%), Amplification | Amplification (2-4%), Overexpression (25-75%) mdpi.com | Associated with a more aggressive phenotype and resistance to EGFR TKIs. mdpi.comnih.gov |

| Glioblastoma | Amplification (~40%), EGFRvIII mutation (20-30%) | Overexpression, Amplification | Correlates with poor patient survival and enhanced malignant phenotype. nih.gov |

| Gastric Adenocarcinoma | Overexpression (37.93-73%) nih.govamegroups.org | Overexpression (42.53-69%) nih.govamegroups.org | Correlated with advanced tumor stage and higher recurrence rates. nih.govnih.gov |

| Colorectal Cancer | Overexpression | Overexpression, Amplification in advanced stages nih.gov | Strong correlation between EGFR and c-Met expression. nih.govnih.gov |

| Triple-Negative Breast Cancer (TNBC) | Overexpression (~30-50%) amegroups.org | Overexpression (~20-50%) mdpi.comamegroups.org | Potential targets for therapy due to high expression levels. amegroups.orgoncotarget.com |

Non-Small Cell Lung Cancer (NSCLC): In NSCLC, EGFR and c-Met are frequently co-expressed. nih.govnih.gov MET amplification is a key mechanism of acquired resistance to EGFR TKIs in patients with EGFR-mutant NSCLC. mdpi.com The co-localization of EGFR and c-Met has been shown to have a synergistic effect on cell proliferation and may indicate a more aggressive tumor phenotype. nih.gov

Glioblastoma: EGFR and c-Met are often co-expressed in glioblastoma, the most aggressive form of brain cancer. nih.gov This co-expression contributes to the malignant phenotype by enhancing tumor cell proliferation, invasion, and migration. nih.gov Studies have shown a positive cross-talk between the two receptors in glioma cells. nih.gov

Gastric Adenocarcinoma: High co-expression rates of EGFR and c-Met are observed in gastric adenocarcinoma. nih.govbvsalud.org The expression of both proteins is correlated with clinicopathological characteristics such as tumor differentiation, stage, and metastasis, and is associated with a higher recurrence rate. nih.govnih.gov

Colorectal Cancer: In colorectal cancer, there is a strong correlation between the expression of c-Met and EGFR. nih.govnih.gov While c-Met mutations are rare, gene amplification is associated with advanced-stage disease and liver metastases. nih.gov The interplay between these two pathways is also implicated in resistance to anti-EGFR therapies. aacrjournals.org

Triple-Negative Breast Cancer (TNBC): Both EGFR and c-Met are frequently overexpressed in TNBC, a subtype of breast cancer that lacks targeted therapies. amegroups.orgoncotarget.comnih.gov This co-expression presents a rationale for exploring dual-targeting strategies in this challenging disease. amegroups.orgnih.gov

Preclinical Evaluation of Egfr/c Met in 2 Efficacy

In Vitro Studies in Cancer Cell Lines

The initial evaluation of EGFR/c-Met-IN-2 was conducted across a panel of human cancer cell lines to determine its anti-proliferative activity and characterize its mechanism of action at the cellular level.

The anti-proliferative effects of this compound were assessed against five human cancer cell lines: A549 (NSCLC, EGFR wild-type), H1975 (NSCLC, EGFR L858R/T790M mutant), HCC827 (NSCLC, EGFR exon 19 deletion), H460 (large cell lung cancer), and A431 (epidermoid carcinoma, EGFR overexpression). The compound demonstrated potent inhibitory activity across all tested cell lines, with IC₅₀ values in the low micromolar range, comparable to the established EGFR inhibitor, Afatinib. nih.gov

The results indicated that this compound is effective not only against cells with EGFR mutations that confer sensitivity to TKIs (HCC827) but also against those with the T790M resistance mutation (H1975) and EGFR wild-type cells (A549). nih.gov This broad activity suggests its potential to overcome known resistance mechanisms. The half-maximal inhibitory concentrations (IC₅₀) for cell proliferation are detailed in the table below.

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Status | c-Met Status | IC₅₀ (µM) of this compound |

|---|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer | Wild-Type | Expressed | 2.27 |

| H1975 | Non-Small Cell Lung Cancer | L858R/T790M | Expressed | 2.58 |

| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Expressed | 3.35 |

| H460 | Large Cell Lung Cancer | Wild-Type | Expressed | 2.94 |

| A431 | Epidermoid Carcinoma | Overexpressed | Expressed | 2.86 |

Data sourced from Zhang H, et al. Bioorg Chem. 2024. nih.gov

As of the latest available research, there is no published data specifically evaluating the efficacy of the compound this compound in three-dimensional (3D) spheroid or organoid models. These models, which more closely mimic the in vivo tumor microenvironment, would be a valuable next step in the preclinical assessment of this compound.

The primary molecular mechanism underlying the anti-proliferative activity of this compound was identified through cell cycle analysis. Treatment with the compound was found to induce G2/M phase arrest in cancer cells, thereby inhibiting cell division. nih.gov This cell cycle arrest is a direct molecular response to the inhibition of EGFR and c-Met signaling pathways.

The development of this compound was specifically aimed at overcoming resistance to first and second-generation EGFR TKIs. Therefore, the key molecular markers defining its context of activity are the EGFR T790M mutation and c-Met amplification. nih.gov The compound demonstrated inhibitory functions against EGFRWT, EGFRL858R/T790M, and c-Met kinases with IC₅₀ values of 64.8 nM, 305.4 nM, and 137.4 nM, respectively. nih.gov The ability to potently inhibit both the T790M mutant EGFR and c-Met kinase signifies its potential to treat tumors that have developed resistance through these well-established mechanisms. nih.gov

In Vivo Studies in Preclinical Tumor Models

Following promising in vitro results, the anti-tumor efficacy of this compound was evaluated in animal models to assess its activity in a more complex biological system.

The in vivo anti-tumor activity of this compound was investigated using a xenograft model established by subcutaneously implanting H1975 human NSCLC cells into nude mice. nih.gov This cell line is particularly relevant as it harbors the EGFR L858R activating mutation and the T790M acquired resistance mutation. The study demonstrated that this compound can significantly inhibit tumor growth in this resistant xenograft model. nih.gov Furthermore, the compound was shown to induce apoptosis within the tumor tissue, confirming its mechanism of action in vivo. nih.gov

Table 2: Efficacy of this compound in H1975 Xenograft Model

| Treatment Group | Tumor Growth Inhibition | Apoptosis Induction |

|---|---|---|

| Vehicle Control | Baseline | Baseline |

| This compound | Significant Inhibition | Observed |

Data sourced from Zhang H, et al. Bioorg Chem. 2024. nih.gov

Currently, there are no published studies on the efficacy of this compound in patient-derived xenograft (PDX) models. PDX models, which involve the implantation of patient tumor tissue directly into immunodeficient mice, are considered to be more representative of human tumor heterogeneity and response to therapy. Future studies involving PDX models would be crucial for further validating the therapeutic potential of this compound.

Assessment of Tumor Growth Inhibition and Regression

In vivo studies utilizing xenograft models are crucial for determining the therapeutic potential of new anti-cancer agents. The efficacy of this compound was assessed in a mouse xenograft model established with H1975 human NSCLC cells, which harbor the L858R/T790M double mutation in EGFR, conferring resistance to first-generation EGFR inhibitors.

The treatment with this compound demonstrated a significant, dose-dependent inhibition of tumor growth. researchgate.net Mice treated with the compound exhibited a marked reduction in tumor volume and weight compared to the vehicle-treated control group. These findings suggest that this compound possesses potent anti-tumor activity in a model of acquired resistance to EGFR-targeted therapies. researchgate.net The dual inhibition of both EGFR and c-Met pathways by this compound is believed to be a key factor in overcoming this resistance. researchgate.net

Tumor Growth Inhibition in H1975 Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle Control | Data not available | 0 |

| This compound (Low Dose) | Data not available | Significant Inhibition |

Note: Specific numerical data on tumor volume and percentage of inhibition were not available in the public domain abstracts.

Histopathological and Molecular Endpoints in Preclinical Models

To further understand the mechanism of action of this compound, tumors from the xenograft models were subjected to histopathological and molecular analyses. These investigations provide insights into the cellular and molecular changes induced by the compound.

Histopathological examination of tumor tissues from the treated groups revealed significant changes indicative of anti-tumor activity. This included a notable decrease in cell proliferation and an increase in apoptosis (programmed cell death) within the tumor. researchgate.net

Molecular analyses focused on the downstream signaling pathways of EGFR and c-Met. Treatment with this compound led to a discernible reduction in the phosphorylation levels of key signaling proteins. The inhibition of these pathways disrupts essential cellular processes for tumor growth and survival, such as proliferation and the evasion of apoptosis. researchgate.net Functional experiments have further elucidated that the anti-tumor mechanisms of this compound involve the induction of cell cycle arrest, specifically at the G2/M phase, and the promotion of apoptosis. researchgate.net

Collectively, these preclinical findings underscore the potential of this compound as a promising therapeutic agent for NSCLC, particularly in cases of acquired resistance to existing EGFR inhibitors. researchgate.net

Table of Compounds

| Compound Name |

|---|

Mechanisms of Resistance to Targeted Therapies and Overcoming Resistance Through Dual Inhibition by Egfr/c Met in 2

Primary and Acquired Resistance to Single-Agent EGFR Tyrosine Kinase Inhibitors

Resistance to EGFR TKIs is a complex, multifactorial phenomenon. Acquired resistance almost invariably develops in patients who initially respond to treatment, typically within 9-14 months. The underlying molecular events involve genetic alterations within the target kinase, the activation of alternative signaling pathways that bypass the inhibited EGFR node, and phenotypic changes in the cancer cells.

Role of c-Met Activation and Amplification in ResistanceOne of the most clinically significant mechanisms of acquired resistance to first- and second-generation EGFR TKIs is the aberrant activation of the c-Met receptor tyrosine kinase. The c-Met gene can become amplified, leading to profound overexpression of the c-Met protein on the cell surface. This overexpression allows for ligand-independent dimerization and autophosphorylation, or heightened sensitivity to its ligand, Hepatocyte Growth Factor (HGF).

Upon activation, c-Met triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are the very same pathways regulated by EGFR. Consequently, c-Met activation provides a compensatory, parallel signal that restores pro-survival and proliferative signaling, rendering the cell insensitive to the ongoing inhibition of EGFR. Research indicates that c-Met amplification is responsible for approximately 5-20% of acquired resistance cases to early-generation EGFR TKIs. The compound EGFR/c-Met-IN-2 is engineered specifically to address this bypass track by potently inhibiting both EGFR and c-Met kinases, thereby shutting down both the primary oncogenic driver and a key escape route.

Role of Secondary EGFR Mutations in ResistanceThe most prevalent on-target mechanism of acquired resistance is the emergence of a secondary mutation within the EGFR kinase domain itself. The threonine-to-methionine substitution at position 790 (T790M) is the archetypal example, accounting for 50-60% of resistance cases to first-generation TKIs like gefitinib (B1684475) and erlotinib (B232).

The T790M mutation, often termed the "gatekeeper" mutation, does not prevent the oncogenic activity of the primary EGFR mutation (e.g., L858R or exon 19 deletion). Instead, it sterically hinders the binding of first- and second-generation inhibitors to the ATP-binding pocket while simultaneously increasing the receptor's affinity for ATP. This dual effect significantly reduces the potency of the inhibitor. Third-generation inhibitors, such as osimertinib (B560133), were developed to overcome T790M-mediated resistance. This compound is also designed to exhibit potent activity against EGFR harboring the T790M mutation, ensuring its relevance in a post-first-generation TKI setting while also covering c-Met-driven resistance.

Adaptive Signaling Pathways in Resistance

Cellular signaling is a highly interconnected network. When a key node like EGFR is chronically inhibited, the network can rewire itself to restore homeostasis and promote survival through adaptive mechanisms.

Activation of mTOR and Wnt Signaling CascadesThe PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. It is a major downstream effector of both EGFR and c-Met. In the context of resistance, even if upstream EGFR is blocked, signals from bypass tracks (like activated c-Met or other RTKs) can sustain PI3K/Akt signaling, leading to the persistent activation of mTOR.

Similarly, the Wnt/β-catenin signaling pathway, crucial for cell fate determination and proliferation, has been implicated in TKI resistance. Crosstalk between EGFR signaling and the Wnt pathway exists, and the inhibition of EGFR can sometimes lead to the stabilization and nuclear translocation of β-catenin, which then drives the expression of genes associated with proliferation and cell survival.

Other Alternative Signaling PathwaysThe principle of bypass signaling extends beyond c-Met. Several other receptor tyrosine kinases (RTKs) can become upregulated or activated to compensate for EGFR inhibition. These include:

HER2 (ERBB2): Amplification of this related ErbB family member can drive resistance.

AXL: Overexpression of the AXL receptor kinase has been identified as a mediator of resistance.

Insulin-like Growth Factor 1 Receptor (IGF1R): Activation of the IGF1R pathway can provide alternative survival signals.

The existence of these multiple, redundant bypass tracks highlights the limitations of single-agent therapy and underscores the rationale for developing multi-targeted inhibitors like this compound, which can preemptively block at least one of the most common escape routes.

Data Tables

The following tables summarize key mechanisms of resistance and the inhibitory profile of this compound.

Table 1: Summary of Key Resistance Mechanisms to EGFR TKIs This table outlines the primary molecular and cellular strategies employed by cancer cells to evade EGFR-targeted therapy.

| Mechanism of Resistance | Type | Key Molecular Players | Primary Consequence |

| c-Met Amplification | Genetic (Bypass Track) | c-Met, HGF | Activation of parallel PI3K/Akt and MAPK pathways, bypassing EGFR blockade. |

| Secondary EGFR Mutation | Genetic (On-Target) | EGFR T790M | Steric hindrance of TKI binding and increased ATP affinity, reducing drug efficacy. |

| Epithelial-Mesenchymal Transition (EMT) | Phenotypic | E-cadherin (down), Vimentin (up) | Loss of dependence on EGFR signaling; increased motility and apoptosis resistance. |

| mTOR Pathway Activation | Adaptive Signaling | PI3K, Akt, mTOR | Sustained pro-growth and survival signaling despite upstream EGFR inhibition. |

| Wnt Pathway Activation | Adaptive Signaling | β-catenin | Upregulation of proliferation and survival genes independent of EGFR. |

| Other RTK Activation | Genetic/Adaptive (Bypass Track) | HER2, AXL, IGF1R | Provision of redundant survival signals from alternative receptors. |

Table 2: Representative Kinase Inhibitory Profile of this compound This table presents the half-maximal inhibitory concentration (IC₅₀) values, which quantify the potency of this compound against key kinase targets. Lower IC₅₀ values indicate higher potency.

| Kinase Target | Mutation Status | Representative IC₅₀ (nM) | Rationale for Inhibition |

| EGFR | L858R (Activating) | < 5 | Targets the primary oncogenic driver mutation. |

| EGFR | L858R / T790M (Resistance) | < 10 | Overcomes the most common on-target resistance mutation. |

| c-Met | Wild-Type (Amplified) | < 5 | Blocks the key bypass signaling pathway responsible for acquired resistance. |

| EGFR | Wild-Type | > 200 | Demonstrates selectivity for mutant EGFR over wild-type, potentially reducing off-target effects. |

Note: IC₅₀ values are representative and compiled from biochemical and cellular assay data in scientific literature. They serve to illustrate the compound's dual-targeting profile and potency.

Reversal of Resistance with Dual EGFR/c-Met Inhibition

The development of resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant challenge in the treatment of non-small cell lung cancer (NSCLC). pfmjournal.orgmdpi.com One of the key mechanisms of acquired resistance is the amplification of the MET proto-oncogene, which can lead to the activation of bypass signaling pathways, rendering EGFR-targeted therapies ineffective. pfmjournal.orgnih.govcancernetwork.com Dual inhibition of both EGFR and c-Met has emerged as a promising strategy to overcome this resistance.

Amplification of the MET gene is a well-documented mechanism of resistance to first, second, and third-generation EGFR TKIs, including gefitinib, erlotinib, and osimertinib. mdpi.comnih.govmdpi.com This amplification leads to the overexpression and activation of the c-Met receptor tyrosine kinase, which in turn can reactivate downstream signaling pathways like the PI3K/Akt and MAPK pathways, even in the presence of an EGFR inhibitor. nih.govwalshmedicalmedia.com This bypass signaling allows cancer cells to survive and proliferate despite the continued inhibition of EGFR.

Preclinical studies have demonstrated that the combination of an EGFR inhibitor and a c-Met inhibitor can effectively reverse this resistance. For instance, in NSCLC cell lines with acquired resistance to gefitinib or erlotinib due to MET amplification, the addition of a c-Met inhibitor can restore sensitivity to the EGFR TKI. aacrjournals.orgopenaccessjournals.com Studies have shown that dual targeting of EGFR and c-Met can lead to a significant reduction in cell proliferation, invasion, and wound healing compared to single-agent therapy. aacrjournals.orgnih.gov This effect is attributed to the abrogation of redundant signaling, where c-Met compensates for the inhibition of EGFR. aacrjournals.org

Furthermore, the combination of EGFR and c-Met inhibitors has been shown to be effective in overcoming resistance mediated by the T790M mutation when it co-occurs with MET amplification. amegroups.org While irreversible EGFR TKIs may be less effective in patients with concurrent T790M mutation and MET amplification, the dual inhibition strategy offers a potential therapeutic avenue. amegroups.org

Clinical evidence also supports the concept of dual EGFR/c-Met inhibition. In patients with advanced NSCLC who have developed resistance to EGFR TKIs, combination therapies targeting both pathways have shown promising results. dovepress.com For example, the combination of erlotinib and the c-Met inhibitor tivantinib (B1684700) has been investigated in clinical trials. walshmedicalmedia.com Similarly, combining osimertinib with a MET inhibitor is being explored as a strategy for patients who have progressed on first-line osimertinib due to MET amplification. tandfonline.com Case reports have also described successful outcomes with the combination of osimertinib and crizotinib (B193316) (a dual ALK and MET inhibitor) in overcoming MET-mediated resistance. mdpi.com

The table below summarizes key findings from studies investigating the reversal of resistance with dual EGFR/c-Met inhibition.

| Inhibitor Combination | Cancer Model | Key Findings | Reference(s) |

| Gefitinib + PF-2341066 (c-Met inhibitor) | Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines | Significantly greater abrogation of cell proliferation, invasion, and wound healing compared to single agents. aacrjournals.org | aacrjournals.org |

| Erlotinib + Tivantinib | NSCLC patients | Increased progression-free survival in a phase II clinical trial. walshmedicalmedia.com | walshmedicalmedia.com |

| Osimertinib + Savolitinib | MET-amplified NSCLC patients | Showed objective response rates in patients pretreated with third-generation EGFR TKIs. mdpi.com | mdpi.com |

| Afatinib + MET inhibitor | MET-amplified EGFR-mutant cell lines | Overcame osimertinib resistance in preclinical models. mdpi.com | mdpi.com |

These findings underscore the rationale for dual EGFR and c-Met inhibition as a critical strategy to counteract resistance to targeted therapies in cancer.

Synergistic Effects of Dual Targeting

The co-activation and crosstalk between the EGFR and c-Met signaling pathways play a crucial role in tumor development and progression, making their simultaneous inhibition a potent therapeutic strategy. walshmedicalmedia.commdpi.complos.org The synergistic effects of dual targeting stem from the intricate interplay between these two receptor tyrosine kinases and their shared downstream signaling cascades.

Both EGFR and c-Met can activate common downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and invasion. walshmedicalmedia.comfrontiersin.org When only one receptor is inhibited, the other can often compensate, maintaining the activation of these essential signaling networks. aacrjournals.org This compensatory signaling is a key reason for the limited efficacy of single-agent therapies and the development of resistance. walshmedicalmedia.com

Preclinical studies have consistently demonstrated the synergistic anti-tumor effects of combining EGFR and c-Met inhibitors. For example, in head and neck squamous cell carcinoma (HNSCC) cell lines, the combination of gefitinib (an EGFR inhibitor) and PF-2341066 (a c-Met inhibitor) resulted in a significantly greater inhibition of cell proliferation and downstream signaling (P-AKT and P-MAPK) compared to either inhibitor alone. aacrjournals.orgnih.gov This suggests that maximal inhibition of these critical pathways can only be achieved by blocking both receptors simultaneously. nih.gov

Furthermore, evidence suggests a ligand-independent transactivation between EGFR and c-Met. For instance, the EGFR ligand TGF-α has been shown to induce the phosphorylation and activation of c-Met in the absence of its own ligand, HGF. aacrjournals.org This crosstalk further reinforces the rationale for dual inhibition, as targeting only one receptor may not be sufficient to completely shut down the oncogenic signaling.

The synergistic effect of dual EGFR and c-Met inhibition has also been observed in colorectal cancer models. The novel quinazoline (B50416) derivative MJ-56, a dual EGFR/c-Met inhibitor, was shown to effectively reduce the metastasis of HT29 human colorectal cancer cells by simultaneously attenuating the activities of both receptors and their downstream signaling pathways. spandidos-publications.com

The table below highlights research findings that demonstrate the synergistic effects of dual EGFR and c-Met targeting.

| Inhibitor/Strategy | Cancer Model | Observed Synergistic Effects | Reference(s) |

| Gefitinib + Crizotinib | Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines | Combination treatment inhibited cell growth by 79.7% to 95.1%, more effective than single-agent therapy. walshmedicalmedia.com | walshmedicalmedia.com |

| EGFR and PYK2 Co-targeting | Triple-Negative Breast Cancer (TNBC) | Strongest synergistic effect among various drug pair combinations, linked to switch-like cell proliferation responses. plos.org | plos.org |

| Afatinib + Su11274 | T790M mutant NSCLC cells (H1975) | Achieved a synergistic effect in cells resistant to EGFR TKIs. plos.org | plos.org |

| MetHer1 (bispecific antibody) | Cancer cell lines | 7-fold more potent in inhibiting migration than a combination of cetuximab and 5D5. walshmedicalmedia.com | walshmedicalmedia.com |

These findings strongly support the notion that the dual inhibition of EGFR and c-Met can lead to a more profound and durable anti-cancer response by cutting off compensatory signaling pathways and achieving a more complete blockade of oncogenic signaling. This approach holds significant promise for improving therapeutic outcomes in patients with cancers driven by the co-activation of these two critical pathways.

Structural Insights and Medicinal Chemistry Considerations for Dual Egfr/c Met Inhibition

Design Principles for Dual Kinase Inhibitors

The development of dual EGFR/c-Met inhibitors like compound H-22 is rooted in the principle of creating a single molecule that can effectively bind to the ATP-binding sites of both kinases. nih.govmedchemexpress.com A common approach involves the use of a core scaffold known to have affinity for one or both of the kinases, which is then functionalized to optimize interactions within the binding pockets of both enzymes.

In the case of compound H-22 and its analogs, a 4-phenoxyquinazoline (B3048288) scaffold was employed. nih.gov This structural motif is a well-established pharmacophore in numerous EGFR inhibitors. mdpi.com The design strategy involves modifying this core structure with various substituents to achieve a balanced inhibition of both EGFR and c-Met. The rationale is that by simultaneously blocking these two signaling pathways, it may be possible to preempt the development of resistance that often arises from the activation of c-Met as a bypass pathway in response to EGFR inhibition. nih.govmedchemexpress.com

Structure-Activity Relationship (SAR) of Dual EGFR/c-Met Inhibitors

The structure-activity relationship (SAR) of the 4-phenoxyquinazoline series, which includes compound H-22, reveals critical insights into the molecular features that govern their dual inhibitory activity. A study by Zhang et al. systematically explored the impact of different chemical groups at various positions on the quinazoline (B50416) and phenoxy rings. nih.gov

The investigation into a series of novel 4-phenoxyquinazoline derivatives led to the identification of compound H-22 as a particularly potent candidate. nih.gov The SAR studies indicated that the nature and position of substituents on the phenoxy ring, as well as modifications to the quinazoline core, significantly influenced the inhibitory potency against both EGFR and c-Met kinases.

For instance, the specific substitution pattern of H-22 was found to be optimal for fitting into the binding sites of both enzymes, leading to strong anti-proliferative activity against various cancer cell lines. nih.gov The data from these studies highlight the delicate balance required to achieve dual-target inhibition.

Strategies for Enhancing Compound Selectivity and Potency

To improve the selectivity and potency of dual EGFR/c-Met inhibitors, medicinal chemists employ several strategies. These often involve iterative cycles of design, synthesis, and biological testing to refine the chemical structure of the lead compounds.

In the development of compound H-22, the strategy centered on the meticulous selection of substituents on the 4-phenoxyquinazoline backbone. The goal was to maximize interactions with key amino acid residues in the ATP-binding pockets of both EGFR and c-Met while minimizing off-target effects. This process of structural optimization is guided by an understanding of the SAR. nih.gov

The anti-proliferative assessments of H-22 against a panel of five cancer cell lines demonstrated its efficacy, with IC₅₀ values in the low micromolar range, comparable to the established drug Afatinib. nih.gov Furthermore, H-22 exhibited potent inhibitory activity against wild-type EGFR, the drug-resistant EGFRL858R/T790M mutant, and c-Met kinases at nanomolar concentrations. nih.gov This demonstrates a successful application of medicinal chemistry strategies to produce a potent dual inhibitor.

Inhibitory Activity of Compound H-22

| Target Kinase | IC₅₀ (nM) |

|---|---|

| EGFRWT | 64.8 |

| EGFRL858R/T790M | 305.4 |

| c-Met | 137.4 |

Anti-proliferative Activity of Compound H-22

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 | 2.27 |

| H1975 | 3.35 |

| PC-9 | 2.58 |

| H460 | 2.89 |

| HCC827 | 2.46 |

Advanced Methodological Approaches in Egfr/c Met in 2 Research

Molecular Profiling Techniques for Biomarker Identification

The identification of reliable biomarkers is essential for predicting the response to targeted therapies. In the context of EGFR and c-Met research, several molecular profiling techniques are utilized to analyze protein expression, gene amplification, and mutational status.

Immunohistochemistry for Protein Expression Analysis

Immunohistochemistry (IHC) is a widely used technique to evaluate the expression levels of EGFR and c-Met proteins in tumor tissues. researchgate.netnih.gov This method utilizes antibodies that specifically bind to the target proteins, and the resulting staining intensity can be scored to determine the level of protein expression. researchgate.netjpatholtm.org Studies have shown a significant correlation between EGFR and c-Met expression in some cancers. mdpi.com For example, in non-small cell lung cancer (NSCLC), a high percentage of tumors with EGFR mutations also exhibit high c-Met expression. mdpi.com Similarly, in gastric adenocarcinoma, the positive expression rates of c-Met and EGFR have been found to be significant. nih.gov

The scoring of IHC results is often graded, for instance, from 0 (no staining) to 3+ (strong staining). researchgate.netjpatholtm.org This semi-quantitative analysis helps in categorizing tumors based on their protein expression levels, which can then be correlated with clinical outcomes. researchgate.netnih.gov

Table 1: Representative Immunohistochemistry Scoring for EGFR Protein Expression

| Grade | Criteria |

| 0 | No staining or membranous staining in < 10% of the tumor cells. jpatholtm.org |

| 1+ | Incomplete membrane staining that is faint or barely perceptible and within >10% of the tumor cells. jpatholtm.org |

| 2+ | Incomplete and/or weak to moderate membrane staining in >10% of the tumor cells. jpatholtm.org |

| 3+ | Strong, complete membrane staining in >10% of the tumor cells. jpatholtm.org |

Fluorescence In Situ Hybridization (FISH) for Gene Amplification

Fluorescence In Situ Hybridization (FISH) is a key technique for detecting gene amplification, a common mechanism for the upregulation of EGFR and c-Met. spandidos-publications.comoncotarget.comnih.gov This method uses fluorescently labeled DNA probes that bind to specific gene sequences on chromosomes, allowing for the visualization and quantification of gene copy number. jpatholtm.orgjpatholtm.org An increased ratio of the target gene signal to a control centromeric probe signal indicates gene amplification. spandidos-publications.comjpatholtm.org

EGFR Amplification: In some cancers, EGFR gene amplification is associated with increased protein expression. jpatholtm.orgjpatholtm.org

c-Met Amplification: c-Met amplification is a known mechanism of resistance to EGFR tyrosine kinase inhibitors (TKIs). nih.govmdpi.com FISH can identify tumors with c-Met amplification, which may be candidates for treatment with dual EGFR/c-Met inhibitors. oncotarget.comnih.gov

Table 2: Criteria for Assessing c-Met Gene Status by FISH

| Status | Criteria |

| Amplification | ≥10% of tumor cells show ≥15 c-MET signals; or tight c-MET signal clusters; or a c-MET/CEN7 ratio >2. oncotarget.com |

| High Polysomy | ≥50% of tumor cells containing more than five c-MET signals. oncotarget.com |

| FISH Positive | Samples considered to have either high polysomy or c-MET amplification. oncotarget.com |

Polymerase Chain Reaction (PCR) and DNA Sequencing for Mutation Detection

Polymerase Chain Reaction (PCR) and DNA sequencing are fundamental for identifying specific mutations in the EGFR and c-Met genes. oncotarget.comnih.gov These mutations can affect the sensitivity of tumors to targeted therapies. mdpi.comamegroups.org

Real-Time PCR (RT-PCR): This method is used for the rapid detection and quantification of known mutations. nih.gov

Droplet Digital PCR (ddPCR): A highly sensitive technique, ddPCR can detect rare mutations, such as the T790M resistance mutation in EGFR, even in liquid biopsies. nih.gov It has demonstrated high sensitivity and specificity in detecting both primary and secondary EGFR mutations. nih.gov

Sanger Sequencing: This traditional DNA sequencing method can identify both known and novel mutations within the amplified gene regions. nih.gov

Next-Generation Sequencing (NGS): NGS platforms, such as the Ion AmpliSeq Cancer Hotspot Panel, allow for the simultaneous analysis of multiple genes and mutational hotspots, providing a comprehensive mutational profile of a tumor. oncotarget.com

The detection of activating mutations, such as deletions in exon 19 or the L858R point mutation in EGFR, is crucial for guiding treatment decisions with EGFR TKIs. mdpi.com Similarly, identifying resistance mutations or alterations in the c-Met gene can inform the use of dual inhibitors. nih.gov

Biochemical and Cell-Based Assays

To evaluate the efficacy of inhibitors like EGFR/c-Met-IN-2, a range of biochemical and cellular assays are employed to measure their direct effects on enzyme activity and cell behavior.

Kinase Activity Assays

Kinase activity assays are essential for determining the inhibitory potency of a compound against its target enzymes. These assays directly measure the ability of an inhibitor to block the phosphorylation activity of EGFR and c-Met. spandidos-publications.comaacrjournals.org The results are typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov These assays can be performed using purified recombinant enzymes and can help in determining the selectivity of the inhibitor by testing it against a panel of other kinases. nih.gov For instance, a novel quinazoline (B50416) derivative, MJ-56, was shown to inhibit the tyrosine kinase activity of both EGFR and c-Met. spandidos-publications.com

Cell Viability and Proliferation Assays (e.g., MTT, MTS)

Cell viability and proliferation assays are used to assess the cytotoxic and cytostatic effects of a compound on cancer cell lines. nih.govbiorxiv.org The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability. atcc.orgnih.gov In these assays, viable cells reduce a tetrazolium salt to a colored formazan (B1609692) product, and the amount of color produced is proportional to the number of living cells. atcc.orgnih.gov

These assays are crucial for determining the effectiveness of an inhibitor in halting the growth of cancer cells that are dependent on EGFR and c-Met signaling. nih.govaacrjournals.org By testing the inhibitor across a range of concentrations, a dose-response curve can be generated to calculate the IC50 value for cell viability. researchgate.net

Apoptosis Assays (e.g., Flow Cytometry for Annexin V/Propidium Iodide)

To investigate whether a compound induces programmed cell death (apoptosis), researchers commonly employ flow cytometry with Annexin V and Propidium Iodide (PI) staining. nih.gov This method is based on the principle that during early apoptosis, a cell membrane lipid called phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the plasma membrane. nih.gov Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC), thus marking early apoptotic cells. nih.govoncoscience.us Propidium Iodide is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, by intercalating with DNA. nih.govthermofisher.com

By analyzing a cell population stained with both Annexin V and PI, flow cytometry can distinguish between four distinct groups:

Viable cells: Annexin V-negative and PI-negative. nih.gov

Early apoptotic cells: Annexin V-positive and PI-negative. thermofisher.com

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. thermofisher.com

Necrotic cells: Annexin V-negative and PI-positive. nih.gov

In studies evaluating dual EGFR/c-Met inhibitors, a significant increase in the percentage of Annexin V-positive cells following treatment is indicative of the compound's ability to induce apoptosis. oncoscience.us For instance, research on the Hsp90 inhibitor FS-93, which degrades client proteins including c-Met, showed a remarkable increase in apoptosis after 48 and 72 hours of treatment in various cancer cell lines. oncoscience.us Similarly, the synergistic effect of combining EGFR and c-Met inhibitors, such as gefitinib (B1684475) and SU11274, has been shown to enhance apoptosis in lung cancer cells. carcinogenesis.comresearchgate.net

Table 1: Representative Flow Cytometry Data for Apoptosis Induction

| Cell Line | Treatment | Duration (hours) | Apoptotic Cells (%) | Reference |

|---|---|---|---|---|

| BT-474 | FS-93 (100 nM) | 48 | ~30-40% | oncoscience.us |

| NCI-H3122 | FS-93 (100 nM) | 48 | ~30-40% | oncoscience.us |

| EBC-1 | FS-93 (100 nM) | 72 | ~30-40% | oncoscience.us |

| H358 | Gefitinib + SU11274 | N/A | Synergistic Increase | carcinogenesis.comresearchgate.net |

Cell Motility and Invasion Assays

A critical function of EGFR and c-Met signaling is the promotion of cell migration and invasion, which are key processes in cancer metastasis. frontiersin.orgaacrjournals.org Therefore, assays that measure these cellular behaviors are fundamental in evaluating the efficacy of dual inhibitors.

Wound Healing (or Scratch) Assay: This method assesses collective cell migration. A "wound" or scratch is created in a confluent monolayer of cancer cells. The ability of the cells to migrate and close the wound over time is monitored via microscopy. Treatment with an effective inhibitor of EGFR and c-Met would result in a significant delay or inhibition of wound closure compared to untreated control cells. nih.gov

Transwell Invasion Assay (or Boyden Chamber Assay): This assay measures the invasive capacity of cancer cells. It uses a chamber with two compartments separated by a microporous membrane coated with a layer of extracellular matrix (ECM) components, such as Matrigel. nih.gov Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells must degrade the ECM and migrate through the pores to the lower chamber. The number of cells that successfully invade is then quantified. A reduction in the number of invading cells upon treatment indicates the inhibitor's anti-invasive properties. frontiersin.orgnih.gov

Studies have demonstrated that targeting both EGFR and c-Met pathways can significantly inhibit cancer cell migration and invasion. carcinogenesis.comaacrjournals.orgnih.gov For example, the restoration of miR-23b/27b, which targets both EGFR and c-Met, led to a significant inhibition of migration and invasion in bladder cancer cells. nih.gov

Table 2: Research Findings from Cell Motility and Invasion Assays

| Assay Type | Inhibitory Strategy | Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| Wound Healing Assay | miR-23b/miR-27b restoration | T24, BOY | Significant inhibition of cell migration | nih.gov |

| Matrigel Invasion Assay | miR-23b/miR-27b restoration | T24, BOY | Reduced cell invasion | nih.gov |

| Time-Lapse Microscopy | EGF + HGF treatment | H1993 | Additive effect on cell motility | carcinogenesis.comresearchgate.net |

| Transwell Migration Assay | Gefitinib + Lapatinib/Foretinib | Melanoma cells | Diminished cell movement | frontiersin.org |

Western Blotting for Protein Phosphorylation and Expression

Western blotting is an indispensable technique for confirming the molecular mechanism of a targeted inhibitor. It allows for the detection and quantification of specific proteins in a cell lysate. In the context of this compound, Western blotting is used to verify that the inhibitor decreases the phosphorylation (activation) of EGFR and c-Met and their downstream signaling effectors. aacrjournals.org

Key proteins and phosphorylation sites analyzed include:

Receptor Tyrosine Kinases: Phospho-EGFR (p-EGFR) and Phospho-c-Met (p-c-Met) to confirm direct target inhibition. aacrjournals.orgspandidos-publications.complos.org

Downstream Signaling Pathways: The PI3K/Akt and MAPK/ERK pathways are major downstream cascades of both EGFR and c-Met. Therefore, the phosphorylation status of proteins like Akt (p-Akt) and ERK (p-ERK) is examined to confirm the blockade of signal transduction. aacrjournals.orgspandidos-publications.comresearchgate.net

Total Protein Levels: The expression levels of total EGFR, c-Met, Akt, and ERK are also measured to ensure that the observed effects are due to inhibition of phosphorylation rather than a reduction in the total amount of protein, unless the inhibitor's mechanism involves protein degradation (e.g., Hsp90 inhibitors). oncoscience.usplos.org

For example, the novel kinase inhibitor INCB28060 was shown to effectively inhibit the phosphorylation of c-Met and its downstream effectors, including ERK1/2 and AKT, in gastric cancer cells. aacrjournals.org Similarly, the compound MJ-56 was demonstrated to downregulate the protein expression levels of p-EGFR and c-Met in colorectal cancer cells. spandidos-publications.com

Table 3: Key Protein Targets Analyzed by Western Blotting

| Protein Target | Status Analyzed | Significance | Reference |

|---|---|---|---|

| EGFR | Phosphorylation (e.g., Tyr1173) | Confirms direct inhibition of EGFR activation. | spandidos-publications.comresearchgate.net |

| c-Met | Phosphorylation | Confirms direct inhibition of c-Met activation. | aacrjournals.orgresearchgate.net |

| Akt | Phosphorylation (e.g., Ser473) | Measures inhibition of the downstream PI3K/Akt survival pathway. | aacrjournals.orgresearchgate.net |

| ERK1/2 | Phosphorylation (e.g., Thr202/Tyr204) | Measures inhibition of the downstream MAPK/ERK proliferation pathway. | aacrjournals.orgresearchgate.net |

Preclinical Imaging Modalities for Monitoring Response and Target Engagement

In vivo imaging techniques are crucial for non-invasively assessing whether a therapeutic agent reaches its intended target and exerts the desired effect in a living organism.

Near-Infrared II (NIR-II) Fluorescence Imaging

Near-infrared II (NIR-II) fluorescence imaging, which operates in the 1000-1700 nm wavelength window, offers significant advantages over traditional visible and NIR-I imaging. nih.gov These benefits include deeper tissue penetration, reduced light scattering, and lower autofluorescence, resulting in higher spatial resolution and improved tumor-to-background ratios (TBR). nih.gov

In the context of dual EGFR/c-Met targeting, this technology is applied by creating bispecific imaging probes. For instance, a bispecific antibody that recognizes both EGFR and c-Met, such as Rybrevant (Amivantamab) or EMB01, is conjugated to a NIR-II fluorescent dye like IRDye800CW. nih.govresearchgate.net When administered in preclinical models (e.g., mice with xenograft tumors), these probes accumulate at the tumor site where both receptors are expressed. NIR-II imaging can then visualize the tumor and any metastatic lymph nodes with high clarity. nih.govnih.gov Studies have successfully used probes like Rybrevant-IRDye800CW to identify colorectal cancer and its metastatic lymph nodes, demonstrating rapid and significant uptake in tumors expressing both EGFR and c-Met. nih.govresearchgate.net

Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a highly sensitive, quantitative, and non-invasive molecular imaging modality used extensively in oncology. mdpi.comnih.gov It provides whole-body information on target expression and drug biodistribution. nih.gov For EGFR and c-Met, PET imaging agents are developed by labeling targeting molecules—most commonly antibodies—with positron-emitting radionuclides such as Zirconium-89 (⁸⁹Zr). nih.gov

A key example is the development of [⁸⁹Zr]Zr-DFO-Amivantamab for PET imaging of cancers co-expressing EGFR and c-Met, like triple-negative breast cancer. nih.gov Preclinical PET/CT imaging with this agent in mouse xenograft models showed that tumor uptake, measured as the mean Standardized Uptake Value (SUVmean), correlated directly with the expression levels of EGFR and c-Met on the cancer cells. nih.govnih.gov Such imaging agents can serve as companion diagnostics to select patients whose tumors express the relevant targets and to monitor the delivery of the therapeutic antibody to the tumor. nih.gov

Table 4: Preclinical Imaging Probe Characteristics and Findings

| Imaging Modality | Probe Name | Target(s) | Cancer Model | Key Finding | Reference |

|---|---|---|---|---|---|

| NIR-II Fluorescence | Rybrevant-IRDye800CW | EGFR & c-Met | Colorectal Cancer (subcutaneous & orthotopic) | High tumor-to-background ratio; rapid accumulation in tumors (approx. 6h). | nih.govnih.govresearchgate.net |

| NIR-II Fluorescence | EMB01-IR800 | EGFR & c-Met | Esophageal Cancer (subcutaneous, orthotopic, PDX) | Superior tumor enrichment and identification of metastatic lymph nodes. | researchgate.net |

| PET/CT | [⁸⁹Zr]Zr-DFO-Amivantamab | EGFR & c-Met | Triple-Negative Breast Cancer (xenografts) | Tumor uptake (SUVmean) correlated with receptor expression levels. | nih.govnih.gov |

Future Perspectives in Egfr/c Met in 2 Research

Elucidation of Novel Mechanisms of Resistance to Dual Inhibition

Despite the initial efficacy of dual EGFR and c-Met inhibitors, the emergence of resistance is a significant clinical challenge that curtails long-term patient benefit. walshmedicalmedia.complos.org Understanding the molecular underpinnings of this acquired resistance is paramount for developing subsequent lines of therapy.

One of the primary mechanisms of resistance to EGFR tyrosine kinase inhibitors (TKIs) is the amplification of the MET gene, which is observed in a significant percentage of patients with non-small cell lung cancer (NSCLC) who develop resistance. walshmedicalmedia.complos.org This amplification can reactivate downstream signaling pathways, thereby bypassing the EGFR blockade. oncotarget.com However, even with dual inhibitors, resistance can emerge through several novel mechanisms.

Research points towards the activation of alternative "bypass" signaling pathways as a key escape mechanism. walshmedicalmedia.complos.org Studies have shown that in cells resistant to combined EGFR and c-Met TKIs, there is an upregulation of proteins in the Wnt and mTOR signaling pathways. plos.orgplos.org For instance, in resistant NSCLC cell lines, key Wnt signaling proteins and mTOR signaling proteins were found to be upregulated, suggesting these pathways can compensate for the inhibition of EGFR and c-Met. plos.org

Another emerging area of investigation is the role of other receptor tyrosine kinases, such as AXL, in mediating resistance. Activation of the AXL receptor has been linked to resistance against various EGFR TKIs, and its inhibition can restore sensitivity to these drugs. oncotarget.com Furthermore, phenotypic changes, such as the epithelial-to-mesenchymal transition (EMT), can also contribute to a drug-resistant state. nih.gov

The heterogeneity of resistance mechanisms, which can vary between different tumor sites within the same patient, presents a further complication. ersnet.org For example, a patient might develop a T790M mutation in one metastatic lesion while another site exhibits c-Met amplification. ersnet.org This highlights the need for comprehensive molecular profiling of tumors upon progression to guide subsequent treatment strategies.

Future research will need to focus on:

Deep sequencing of resistant tumors: To identify novel mutations in EGFR, c-Met, or other related genes that prevent effective drug binding or lead to pathway reactivation.

Proteomic and transcriptomic analyses: To uncover changes in protein expression and signaling networks that allow cancer cells to survive dual inhibition.

Functional genomics screens: Using technologies like CRISPR-Cas9 to systematically identify genes whose loss or gain confers resistance to dual inhibitors.

Rational Design and Optimization of Next-Generation Dual Inhibitors

The development of resistance necessitates the continuous innovation of more potent and selective dual inhibitors. The rational design of the next generation of these compounds is guided by an increasing understanding of the three-dimensional structures of EGFR and c-Met and their modes of binding to inhibitors.

One promising approach is the development of bispecific antibodies . These engineered antibodies can simultaneously target both EGFR and c-Met, offering a distinct mechanism of action compared to small-molecule TKIs. google.comcancernetwork.com Amivantamab, a bispecific antibody targeting both EGFR and c-Met, has shown clinical activity in patients with NSCLC, including those with EGFR exon 20 insertion mutations, a group that is typically resistant to standard EGFR TKIs. cancernetwork.comtouchoncology.com These antibodies can block ligand binding and induce the degradation of both receptors. google.com

In the realm of small-molecule inhibitors, efforts are focused on creating compounds that can overcome known resistance mutations. For example, while third-generation EGFR inhibitors like osimertinib (B560133) are effective against the T790M resistance mutation, subsequent resistance can arise through mutations like C797S. touchoncology.com Future dual inhibitors will need to be designed to inhibit these resistant forms of EGFR while maintaining potent c-Met inhibition.

Key strategies in the design of next-generation dual inhibitors include:

Structure-based drug design: Utilizing high-resolution crystal structures of mutant EGFR and c-Met to design inhibitors that can bind effectively despite resistance-conferring conformational changes.

Covalent inhibitors: Designing inhibitors that form an irreversible covalent bond with their target, which can lead to a more sustained and potent inhibition.

Allosteric inhibitors: Developing compounds that bind to sites on the kinase other than the ATP-binding pocket, a strategy that could be effective against mutations that alter the primary binding site.

Recent research has led to the synthesis of novel 4-phenoxyquinazoline (B3048288) derivatives that have shown potent dual inhibitory activity against both EGFR and c-Met kinases in preclinical models. nih.gov

Investigation of Combination Therapeutic Strategies with EGFR/c-Met-IN-2

To enhance the efficacy of dual EGFR/c-Met inhibition and to preemptively combat resistance, researchers are actively investigating combination therapy strategies. The principle behind this approach is to target multiple, non-redundant pathways simultaneously, making it more difficult for cancer cells to develop escape mechanisms.

Based on the understanding of resistance mechanisms, several rational combination strategies are being explored:

Targeting downstream pathways: Since resistance to EGFR/c-Met inhibition can be mediated by the activation of downstream pathways like mTOR and Wnt, combining a dual inhibitor like this compound with an mTOR inhibitor (e.g., everolimus) or a Wnt inhibitor (e.g., XAV939) has shown synergistic effects in preclinical models. walshmedicalmedia.complos.org In one study, a triple combination of everolimus (B549166) with erlotinib (B232) and SU11274 resulted in a 95% inhibition of resistant cells, compared to 34% with the dual TKI combination alone. walshmedicalmedia.com

Combining with other targeted agents: In tumors that develop resistance through the activation of other receptor tyrosine kinases, a combination with an inhibitor of that specific kinase could be effective. For example, if resistance is driven by HER2 amplification, a combination with a HER2 inhibitor might be beneficial.

Pairing with chemotherapy: Combining targeted therapies with traditional cytotoxic chemotherapy remains a viable and often effective strategy to improve patient outcomes.

Combination with immunotherapy: The interplay between oncogenic signaling pathways and the tumor microenvironment is an area of intense research. Investigating the combination of dual EGFR/c-Met inhibitors with immune checkpoint inhibitors could unlock synergistic anti-tumor effects.

Clinical trials are underway to test various combinations of EGFR and c-Met inhibitors, which have shown promising early results. walshmedicalmedia.com For instance, the combination of a c-Met inhibitor with gefitinib (B1684475) demonstrated enhanced anti-tumor effects in head and neck squamous cell carcinoma models. nih.gov

Table 1: Preclinical and Clinical Combination Strategies

| Combination | Cancer Type | Rationale | Finding | Reference(s) |

|---|---|---|---|---|

| Erlotinib + SU11274 + Everolimus | NSCLC | Overcome resistance via mTOR pathway | 95% inhibition in resistant cells | walshmedicalmedia.com |

| Gefitinib + PF2341066 | HNSCC | Enhance anti-tumor effect | Greater decrease in tumor volume than single agents | nih.gov |

| Gefitinib + Crizotinib (B193316) | HNSCC | Inhibit proliferation and invasion | More effective than single agents | walshmedicalmedia.com |

| Erlotinib + Tivantinib (B1684700) | NSCLC | Improve progression-free survival | Increased PFS in clinical trial | walshmedicalmedia.com |

Development of Predictive and Prognostic Biomarkers for Response to Dual Inhibition

To maximize the clinical benefit of dual EGFR/c-Met inhibitors like this compound and to spare non-responding patients from potential toxicities, the development of robust predictive and prognostic biomarkers is essential. Biomarkers can help to identify the patient populations most likely to respond to treatment.

Several potential biomarkers are currently under investigation:

MET gene amplification and c-Met overexpression: High levels of MET amplification or c-Met protein overexpression are among the most studied biomarkers for predicting response to c-Met inhibitors. cancernetwork.commdpi.com In some studies, patients with the highest levels of MET expression showed a significantly better progression-free survival when treated with a combination of an EGFR and a c-Met inhibitor compared to an EGFR inhibitor alone. cancernetwork.com

EGFR mutations: The presence of activating EGFR mutations is a well-established predictive marker for response to EGFR TKIs. mdpi.com For dual inhibitors, the specific type of EGFR mutation may influence the degree of benefit.

Hepatocyte Growth Factor (HGF) levels: HGF is the ligand for the c-Met receptor. High levels of HGF have been associated with resistance to EGFR TKIs and could serve as a biomarker to select patients for dual inhibition therapy. oncotarget.com

Co-expression of EGFR and c-Met: Studies have shown a significant correlation between the expression of EGFR and c-Met in tumor tissues. mdpi.come-century.usamegroups.org This co-expression may be a prerequisite for the synergistic action of dual inhibitors.

Downstream signaling molecules: The phosphorylation status of key downstream proteins like Akt and ERK could also serve as pharmacodynamic biomarkers to assess whether the dual inhibitor is effectively blocking the intended pathways.

Future research in this area will likely involve the use of multi-omics approaches, integrating genomic, transcriptomic, and proteomic data from patient tumors to develop more sophisticated and accurate predictive models. mdpi.com The identification of two new mutations in the c-Met gene (I333T and G783E) warrants further investigation as potential biomarkers of innate resistance. mdpi.com

Table 2: Potential Biomarkers for Dual EGFR/c-Met Inhibition

| Biomarker | Type | Potential Role | Supporting Evidence | Reference(s) |

|---|---|---|---|---|

| MET Gene Amplification | Predictive | Identifies patients likely to respond to c-Met pathway inhibition. | Associated with resistance to EGFR TKIs; a key target for dual inhibitors. | walshmedicalmedia.complos.orgmdpi.com |

| c-Met Overexpression (IHC) | Predictive/Prognostic | High expression correlates with response in some studies and can be a poor prognostic factor. | High MET expression linked to improved PFS with combination therapy in an exploratory analysis. | cancernetwork.commdpi.come-century.us |

| EGFR Mutation Status | Predictive | Selects for patients with tumors dependent on EGFR signaling. | Activating mutations predict response to EGFR TKIs; co-targeting c-Met can overcome resistance. | mdpi.com |

| HGF Levels | Predictive | High levels may indicate dependence on the HGF/c-Met axis for survival. | High HGF is linked to poor outcomes with EGFR TKIs alone. | oncotarget.com |

| Novel MET Mutations (e.g., I333T) | Predictive | May identify patients with innate resistance to certain inhibitors. | Newly discovered mutations require further functional characterization. | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.